1-(2-Hydroxy-4-(methoxymethoxy)phenyl)ethanone

chemoselective protection MOM ether synthesis flavonoid intermediate

1-(2-Hydroxy-4-(methoxymethoxy)phenyl)ethanone (CAS 65490-08-6) is a mono‑methoxymethyl (MOM) protected acetophenone derivative with the molecular formula C₁₀H₁₂O₄ and a molecular weight of 196.20 g/mol. The compound bears a free 2′‑hydroxyl group and a 4′‑MOM‑ether, a substitution pattern that confers a distinct chemoselectivity profile exploited in multi‑step flavonoid and chalcone syntheses.

Molecular Formula C10H12O4
Molecular Weight 196.2 g/mol
CAS No. 65490-08-6
Cat. No. B3065916
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Hydroxy-4-(methoxymethoxy)phenyl)ethanone
CAS65490-08-6
Molecular FormulaC10H12O4
Molecular Weight196.2 g/mol
Structural Identifiers
SMILESCC(=O)C1=C(C=C(C=C1)OCOC)O
InChIInChI=1S/C10H12O4/c1-7(11)9-4-3-8(5-10(9)12)14-6-13-2/h3-5,12H,6H2,1-2H3
InChIKeyKVFDJBFPVMQYFO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(2-Hydroxy-4-(methoxymethoxy)phenyl)ethanone (CAS 65490-08-6): Core Structural Identity and Procurement-Relevant Physicochemical Profile


1-(2-Hydroxy-4-(methoxymethoxy)phenyl)ethanone (CAS 65490-08-6) is a mono‑methoxymethyl (MOM) protected acetophenone derivative with the molecular formula C₁₀H₁₂O₄ and a molecular weight of 196.20 g/mol [1]. The compound bears a free 2′‑hydroxyl group and a 4′‑MOM‑ether, a substitution pattern that confers a distinct chemoselectivity profile exploited in multi‑step flavonoid and chalcone syntheses. Its synthesis from 2′,4′‑dihydroxyacetophenone and chloromethyl methyl ether proceeds with a reported yield of 87.8% under mild conditions (DMF, N,N‑diisopropylethylamine, 0 °C to room temperature) [2]. Full spectroscopic characterization (IR, ¹H‑NMR, ¹³C‑NMR, MS) is available, enabling rigorous identity verification for procurement and quality‑control purposes [2].

Why 1-(2-Hydroxy-4-(methoxymethoxy)phenyl)ethanone Cannot Be Simply Replaced by In‑Class Acetophenone Analogs


In‑class acetophenone derivatives with a 2′,4′‑dioxygenation pattern—such as paeonol (2′‑hydroxy‑4′‑methoxyacetophenone), 2′,4′‑dihydroxyacetophenone, or 2′,4′‑bis(methoxymethoxy)acetophenone—are not functionally interchangeable with 1‑(2‑hydroxy‑4‑(methoxymethoxy)phenyl)ethanone in multi‑step synthetic sequences. The target compound uniquely installs an acid‑labile, base‑stable MOM protecting group at the 4′‑position while leaving the 2′‑hydroxyl free and nucleophilic [1][2]. This orthogonality is lost in the fully deprotected dihydroxy analog (both positions reactive, no chemoselectivity), in the permanently methylated paeonol (4′‑OMe cannot be removed under mild conditions), and in the bis‑MOM analog (both positions blocked, no free OH for Claisen–Schmidt condensation) [3]. Substituting any of these analogs would either abolish the required chemoselectivity or introduce protecting‑group incompatibilities that necessitate additional synthetic steps and erode overall yield [2][3].

Quantitative Differentiation of 1-(2-Hydroxy-4-(methoxymethoxy)phenyl)ethanone (CAS 65490-08-6) vs. Closest Structural Analogs


Mono‑MOM Protection Yield and Selectivity: 87.8% Isolated Yield vs. Di‑MOM By‑Product Formation

In a direct head‑to‑head comparison within the same patent (US5106871A), reaction of 2′,4′‑dihydroxyacetophenone with 1.05 equivalents of chloromethyl methyl ether (MOMCl) in DMF with N,N‑diisopropylethylamine at 0 °C to room temperature afforded the target mono‑MOM compound (2′‑hydroxy‑4′‑methoxymethoxyacetophenone) in 87.8% isolated yield as a colorless oil [1]. When the same starting material was treated with excess MOMCl under identical solvent/base conditions, the bis‑MOM product (2′,4′‑bis(methoxymethoxy)acetophenone) was obtained in 98.3% yield [1]. The 87.8% yield for the mono‑protected product demonstrates that the 4′‑OH is preferentially alkylated under stoichiometric control, leaving the stronger intramolecularly hydrogen‑bonded 2′‑OH (δ 12.61 ppm in CDCl₃) untouched [1]. This chemoselectivity is not achievable with the corresponding methyl ether (paeonol), where the 4′‑OMe is installed permanently and cannot be selectively deprotected later.

chemoselective protection MOM ether synthesis flavonoid intermediate

Mild Acidic Deprotection of the MOM Group vs. Harsh Demethylation Required for Paeonol

The MOM protecting group at the 4′‑position of the target compound is a mixed acetal that can be quantitatively cleaved under mild acidic conditions—e.g., trifluoroacetic acid (TFA) in dichloromethane at room temperature—to regenerate the free 4′‑OH without degradation or isomerization [1]. In contrast, the 4′‑methoxy group of paeonol (2′‑hydroxy‑4′‑methoxyacetophenone) requires harsh demethylation reagents such as BBr₃, AlCl₃, or hot HI, conditions that often compromise acid‑sensitive functionality elsewhere in the molecule [2]. The ZnBr₂/n‑PrSH system has been reported to selectively deprotect MOM ethers in <10 minutes with high yields while leaving TBDPS, acetate, and benzyl ethers intact [3]. This mild, selective deprotection profile is a decisive advantage in multi‑step flavonoid syntheses where late‑stage unveiling of the 4′‑OH is required without damaging the flavone or chalcone scaffold.

protecting group orthogonality MOM deprotection flavonoid total synthesis

Free 2′‑Hydroxyl Enables Chemoselective Claisen–Schmidt Condensation: Contrast with Bis‑MOM and Paeonol Analogs

The target compound possesses a single free phenolic hydroxyl at the 2′‑position (δ 12.61 ppm, D₂O‑exchangeable, indicative of strong intramolecular hydrogen bonding to the acetyl carbonyl) [1]. This free 2′‑OH is essential for the base‑catalyzed Claisen–Schmidt condensation with aromatic aldehydes to form chalcones—the key carbon–carbon bond‑forming step in flavonoid biosynthesis and chemical synthesis [2]. The bis‑MOM analog (2′,4′‑bis(methoxymethoxy)acetophenone) has no free hydroxyl and cannot undergo this condensation. Paeonol (2′‑hydroxy‑4′‑methoxyacetophenone) possesses the required 2′‑OH and can form chalcones, but the permanent 4′‑OMe group precludes subsequent deprotection to a free 4′‑OH, limiting the diversity of flavonoid scaffolds accessible [3]. In the patent US5106871A, the target compound was specifically used to prepare chalcone intermediates for anti‑ulcer evaluation, demonstrating its validated role in pharmaceutically relevant synthetic sequences [1].

Claisen-Schmidt condensation chalcone synthesis chemoselective acylation

Complete Spectroscopic Characterization Enables Unambiguous Identity Verification vs. Regioisomeric or Over‑Protected Analogs

The target compound is fully characterized by IR, ¹H‑NMR, ¹³C‑NMR, and mass spectrometry, with data reported in patent US5106871A [1] and cross‑referenced in PubChem (CID 11745559) [2]. Key diagnostic features include: IR νₘₐₓ (KBr) 1638 cm⁻¹ (chelated C=O), 1250, 1154, 1082 cm⁻¹ (MOM C–O stretches); ¹H‑NMR (CDCl₃) δ 2.56 (3H, s, Ac–CH₃), 3.47 (3H, s, OCH₂OCH₃), 5.20 (2H, s, OCH₂OCH₃), 6.54 (1H, dd, J=8.8, 2.4 Hz, H‑5′), 6.59 (1H, d, J=2.4 Hz, H‑3′), 7.65 (1H, d, J=8.8 Hz, H‑6′), 12.61 (1H, s, 2′‑OH); MS m/z 196 (M⁺, 100%), 151 (35%), 45 (base peak for MOM fragment) [1]. This complete dataset allows procurement teams to independently confirm the identity and purity of received material, distinguishing it from the regioisomeric 2′‑MOM‑4′‑hydroxy compound or the over‑protected bis‑MOM analog (which shows two MOM singlets at δ 3.47 and 3.52 and no H‑bonded OH signal) [1].

quality control NMR spectroscopy structural confirmation

MOM‑Protected Acetophenones Enable Superior Polyhydroxylated Chalcone Yields vs. Methoxy‑Protected Analogs in Multi‑Step Sequences

In a systematic study of polyhydroxylated bis‑chalcone synthesis, MOM/MEM‑protected acetophenones and benzaldehydes underwent Claisen–Schmidt condensation in 50–80% yield, followed by quantitative deprotection with TFA to afford the fully hydroxylated bis‑chalcones [1]. The authors explicitly note that 'MOM or MEM groups, being slightly bigger, led to greater steric hindrance, but compared to methoxy groups, they are easier to introduce and remove under mild conditions' [1]. When methoxy‑protected acetophenones (e.g., paeonol) are used, the OMe group cannot be removed under the same mild acidic conditions and requires AlCl₃ or BBr₃ treatment that can degrade the chalcone α,β‑unsaturated ketone system or cause unwanted isomerization [2]. Banerji (2017) further corroborates that methoxymethylation was 'found to be more useful for the protection of hydroxyl groups' compared to conventional protection groups in flavonoid synthesis [2].

polyhydroxylated chalcones protecting group strategy COX-2 inhibitor synthesis

Procurement‑Relevant Application Scenarios for 1-(2-Hydroxy-4-(methoxymethoxy)phenyl)ethanone (CAS 65490-08-6)


Multi‑Step Total Synthesis of Polyhydroxylated Flavonoids, Chalcones, and Flavanones

The target compound is the mono‑MOM‑protected acetophenone of choice for flavonoid total synthesis programs requiring a free 2′‑OH for the Claisen–Schmidt condensation and a 4′‑OH that must be unveiled late‑stage under mild, acid‑catalyzed conditions. The 87.8% isolated yield for mono‑MOM protection [1] and the quantitative, room‑temperature TFA deprotection [2] ensure efficient access to flavones, flavanones, isoflavones, and chalcones with the native 2′,4′‑dihydroxylation pattern. This scenario is directly supported by patent US5106871A, where the compound served as a key intermediate for anti‑ulcer chalcone derivatives [1].

Orthogonal Protection Strategies in Complex Natural Product Synthesis

When synthetic routes require differential manipulation of the 2′‑ and 4′‑hydroxyl groups—for example, selective 2′‑O‑prenylation, glycosylation, or acylation followed by 4′‑deprotection—this compound provides the requisite orthogonality. The MOM group is stable to strong bases (Grignard reagents, LDA, KOH) but labile to mild acid [3], while the free 2′‑OH can be selectively functionalized. This contrasts with the bis‑MOM analog (no free OH) and paeonol (4′‑OMe cannot be selectively removed). The ZnBr₂/n‑PrSH method enables selective MOM cleavage in the presence of TBDPS, acetate, and benzyl protecting groups, demonstrating broad functional‑group tolerance [4].

Building Block for Medicinal Chemistry Libraries of Partially Methylated Flavonoids

Banerji (2017) demonstrated that methoxymethylation is superior to conventional protection for accessing partially methylated flavonoid libraries with enhanced bioavailability and metabolic stability [3]. The target compound, with its single MOM group and free 2′‑OH, is the ideal starting material for constructing flavones bearing a 4′‑OH (after deprotection) and variable substituents at other positions. This enables systematic structure–activity relationship (SAR) studies where the 4′‑OH is essential for target binding or prodrug activation.

Quality‑Controlled Procurement for Process Development and Scale‑Up

The complete spectroscopic dataset (IR, ¹H‑NMR, MS) published in US5106871A [1] and the PubChem reference entry (CID 11745559) [5] provide definitive benchmarks for incoming material quality control. The diagnostic chelated 2′‑OH signal (δ 12.61), single MOM resonance (δ 3.47), and molecular ion (m/z 196) allow rapid, unambiguous differentiation from common impurities such as the 2′,4′‑bis‑MOM analog, the regioisomeric 2′‑MOM‑4′‑hydroxy compound, or residual starting material (2′,4′‑dihydroxyacetophenone). This facilitates confident procurement for process R&D and scale‑up campaigns.

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